2-(3,5-Difluoropyridin-2-yl)-2,2-difluoroethan-1-ol
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Overview
Description
2-(3,5-Difluoropyridin-2-yl)-2,2-difluoroethan-1-ol is a fluorinated organic compound with the molecular formula C7H5F4NO. This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties. Fluorinated compounds are often of interest in various fields due to their enhanced stability, reactivity, and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction, where a pyridine derivative with leaving groups (such as halogens) is treated with a fluorinating agent like potassium fluoride or cesium fluoride . The reaction conditions often require anhydrous solvents and elevated temperatures to facilitate the substitution.
Industrial Production Methods
Industrial production of fluorinated pyridines, including 2-(3,5-Difluoropyridin-2-yl)-2,2-difluoroethan-1-ol, may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of specialized fluorinating agents and catalysts can enhance the yield and selectivity of the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Difluoropyridin-2-yl)-2,2-difluoroethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to form a corresponding alkane or alcohol.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce an alcohol or alkane .
Scientific Research Applications
2-(3,5-Difluoropyridin-2-yl)-2,2-difluoroethan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s fluorinated nature makes it useful in studying enzyme interactions and metabolic pathways.
Medicine: Fluorinated compounds are often explored for their potential as pharmaceuticals due to their enhanced stability and bioavailability.
Industry: It is used in the development of agrochemicals and materials with specialized properties .
Mechanism of Action
The mechanism of action of 2-(3,5-Difluoropyridin-2-yl)-2,2-difluoroethan-1-ol involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to enzymes or receptors, potentially altering their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
(3,5-Difluoropyridin-2-yl)methanol: Similar in structure but lacks the additional fluorine atoms on the ethan-1-ol moiety.
2,3,5-Trifluoropyridine: Contains three fluorine atoms on the pyridine ring but differs in the position and number of fluorine atoms .
Uniqueness
2-(3,5-Difluoropyridin-2-yl)-2,2-difluoroethan-1-ol is unique due to the combination of multiple fluorine atoms and the hydroxyl group, which can impart distinct reactivity and stability compared to other fluorinated pyridines .
Properties
Molecular Formula |
C7H5F4NO |
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Molecular Weight |
195.11 g/mol |
IUPAC Name |
2-(3,5-difluoropyridin-2-yl)-2,2-difluoroethanol |
InChI |
InChI=1S/C7H5F4NO/c8-4-1-5(9)6(12-2-4)7(10,11)3-13/h1-2,13H,3H2 |
InChI Key |
CHBXUBKWYZITGT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1F)C(CO)(F)F)F |
Origin of Product |
United States |
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